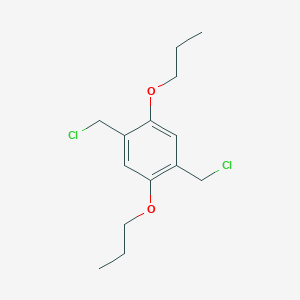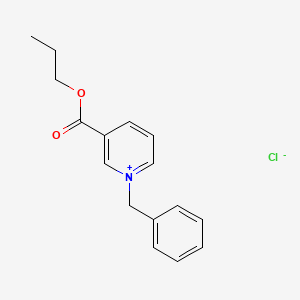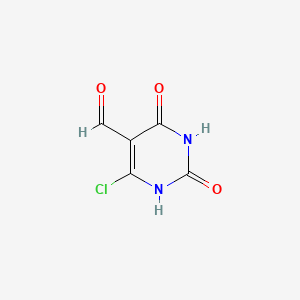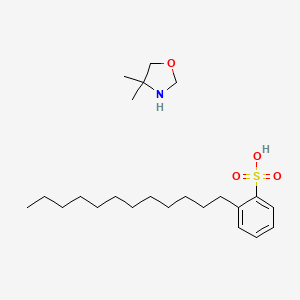
Dodecylbenzenesulfonic acid, 4,4-dimethyloxazolidine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (11): is a chemical compound with the molecular formula C23H41NO4S and a molecular weight of 427.65 g/mol . This compound is known for its use as a process regulator in the manufacture of chemicals, paints, and coatings . It is a combination of benzenesulfonic acid, dodecyl-, and 4,4-dimethyloxazolidine in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, dodecyl-, involves the sulfonation of benzene using concentrated sulfuric acid . This reaction is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The resulting benzenesulfonic acid is then reacted with dodecylbenzene to form dodecylbenzenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves the neutralization of dodecylbenzenesulfonic acid with 4,4-dimethyloxazolidine . This process is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenes .
Scientific Research Applications
Chemistry: In chemistry, benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine is used as a surfactant and a process regulator . It is also utilized in the synthesis of other chemical compounds .
Biology: In biological research, this compound is used as a preservative due to its formaldehyde-releasing properties . It helps in maintaining the stability and longevity of biological samples .
Medicine: In the medical field, the compound’s preservative properties are leveraged in the formulation of various pharmaceutical products .
Industry: Industrially, it is used in the manufacture of paints, coatings, and other chemical products . Its surfactant properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves its surfactant properties and its ability to release formaldehyde . The compound interacts with molecular targets by disrupting cell membranes and proteins, leading to its preservative effects . The pathways involved include the release of formaldehyde, which acts as a biocide .
Comparison with Similar Compounds
Linear alkyl benzene sulfonates (LAS): These are surfactants similar to benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine.
Dodecylbenzenesulfonic acid: This is a precursor to the compound and shares similar chemical properties.
Dimethyl oxazolidine: This is the counter ion in the compound and is known for its formaldehyde-releasing properties.
Uniqueness: The uniqueness of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine lies in its combination of surfactant and preservative properties . This dual functionality makes it valuable in various applications, from industrial processes to biological research .
Properties
CAS No. |
68084-53-7 |
|---|---|
Molecular Formula |
C18H30O3S.C5H11NO C23H41NO4S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C5H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-7-4-6-5/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
InChI Key |
RZJHMXNKJSOXRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC1(COCN1)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

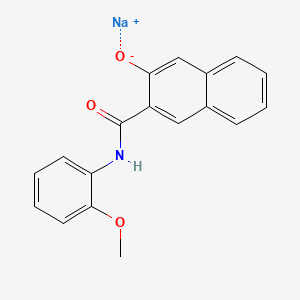

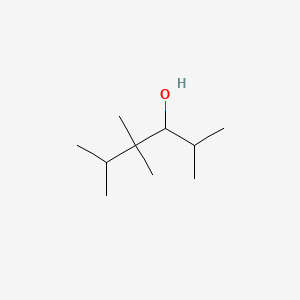
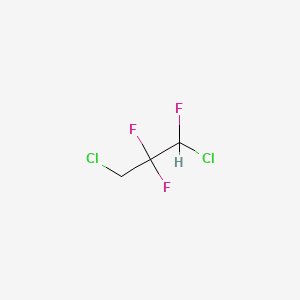

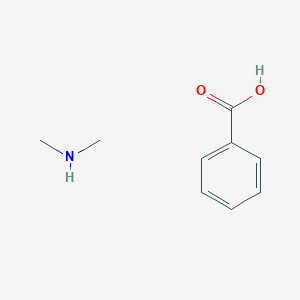
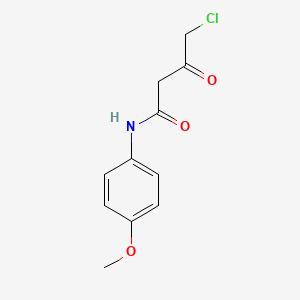
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
